molecular formula C26H31NO4 B14032878 (S)-1-phenylethanaminium 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoate

(S)-1-phenylethanaminium 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoate

Cat. No.: B14032878
M. Wt: 421.5 g/mol
InChI Key: WLVDXGJETKUCRJ-JJVNBUFDSA-N
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Description

(S)-1-phenylethanaminium 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a phenylethanaminium group and a benzoate ester linked to a methanoindenyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-phenylethanaminium 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(S)-1-phenylethanaminium 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(S)-1-phenylethanaminium 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-1-phenylethanaminium 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-phenylethanaminium 2-((((3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl)oxy)carbonyl)benzoate include other phenylethanaminium derivatives and benzoate esters with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

(1S)-1-phenylethanamine;2-[[(1S,2S,6S,7S,8R)-8-tricyclo[5.2.1.02,6]decanyl]oxycarbonyl]benzoic acid

InChI

InChI=1S/C18H20O4.C8H11N/c19-17(20)13-4-1-2-5-14(13)18(21)22-16-9-10-8-15(16)12-7-3-6-11(10)12;1-7(9)8-5-3-2-4-6-8/h1-2,4-5,10-12,15-16H,3,6-9H2,(H,19,20);2-7H,9H2,1H3/t10-,11-,12-,15-,16+;7-/m00/s1

InChI Key

WLVDXGJETKUCRJ-JJVNBUFDSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N.C1C[C@@H]2[C@H](C1)[C@@H]3C[C@H]2C[C@H]3OC(=O)C4=CC=CC=C4C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N.C1CC2C(C1)C3CC2CC3OC(=O)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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